molecular formula C16H26N2O5 B2643124 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 899730-44-0

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No.: B2643124
CAS No.: 899730-44-0
M. Wt: 326.393
InChI Key: IXXHKXVXQLEUDU-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide derivative characterized by two distinct structural motifs:

  • N2-substituent: A tetrahydrofuran-2-ylmethyl group, introducing a heterocyclic ether moiety that may enhance solubility and influence hydrogen-bonding interactions.

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c19-14(17-9-12-5-4-8-21-12)15(20)18-10-13-11-22-16(23-13)6-2-1-3-7-16/h12-13H,1-11H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXHKXVXQLEUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves multiple steps. The starting materials often include 1,4-dioxaspiro[4.5]decan-2-ylmethanol and tetrahydrofuran-2-ylmethanol. These compounds undergo a series of reactions including esterification, amidation, and spirocyclization under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Dichloromethane, ethanol, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key oxalamide derivatives and their structural/functional distinctions:

Compound Name Key Substituents Biological Activity/Application Metabolic Stability (Amide Hydrolysis) Synthesis Yield (%) Key Analytical Data (LC-MS/NMR)
Target Compound 1,4-dioxaspiro[4.5]decan-2-ylmethyl; tetrahydrofuran-2-ylmethyl Unknown (structural analogs suggest diverse) Likely stable (spirocyclic protection) Not reported Not available in evidence
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl; pyridin-2-ylethyl Umami agonist (Savorymyx® UM33) Stable (no hydrolysis in hepatocytes) Not reported CAS 745047-53-4; FEMA 4233
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) 4-chlorophenyl; thiazolyl-pyrrolidinyl HIV entry inhibitor Not reported 39% (stereomix 1:1) LC-MS: m/z 409.28 (M+H+)
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-methoxyphenethyl; 2-methoxyphenyl Stearoyl-CoA desaturase inhibitor Not reported 35% 1H NMR: δ 7.41 (d, 2H), 7.82 (d, 2H)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide 1,4-dioxaspiro[4.5]decan-2-ylmethyl; thiophen-2-ylmethyl Unknown (structurally closest analog) Likely stable Not reported NMR data available for related analogs

Key Comparative Insights

Structural Diversity :

  • The target compound and S336 both feature rigid aromatic/spirocyclic groups but differ in electronic properties. S336’s pyridinyl and dimethoxybenzyl groups enhance π-π stacking and hydrogen-bonding capacity, critical for umami receptor activation . In contrast, the target’s tetrahydrofuran and spirocyclic groups may prioritize solubility and metabolic stability over receptor binding.
  • Antiviral oxalamides (e.g., compound 14 ) incorporate heterocyclic thiazole and pyrrolidine moieties, which likely interact with viral envelope proteins. The absence of such groups in the target compound suggests divergent mechanisms of action.

Metabolic Stability :

  • S336 and the target compound share resistance to amide hydrolysis in hepatocytes, attributed to steric hindrance from bulky substituents (spirocyclic or aromatic) . This contrasts with simpler oxalamides (e.g., compound 17 ), where hydrolysis data are unreported but assumed less stable.

Synthetic Challenges :

  • Yields for oxalamides vary widely (35–53%), influenced by stereochemistry (e.g., compound 14’s 39% yield as a 1:1 stereomix ) and purification complexity. The target compound’s spirocyclic synthesis likely requires multi-step ketal formation, analogous to methods in , but specific protocols are undocumented.

Analytical Characterization :

  • LC-MS and NMR are standard for oxalamide validation. For example, compound 14’s LC-MS (m/z 409.28 ) and compound 17’s 1H NMR (aromatic protons at δ 7.41–7.82 ) provide benchmarks. The target compound’s tetrahydrofuran moiety would exhibit distinct NMR signals (e.g., δ 3.5–4.0 for ether protons) .

Research Findings and Implications

  • Spirocyclic Advantages : The 1,4-dioxaspiro[4.5]decane group in the target compound may improve metabolic stability and bioavailability compared to linear analogs, as seen in pesticide chemicals (e.g., etaconazole ).
  • Functional Versatility : Oxalamides’ adaptability—ranging from flavorants to antivirals—highlights the scaffold’s utility. The target compound’s structural features position it as a candidate for further exploration in drug discovery or flavor chemistry.
  • Unanswered Questions : Biological activity data for the target compound are absent in the evidence. Future studies should prioritize assays (e.g., umami receptor activation or antiviral screening ) to elucidate its functional profile.

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This compound belongs to the oxalamide class, characterized by the presence of an oxalamide functional group, which is significant in various biochemical interactions. Understanding its biological activity is crucial for its potential applications in pharmacology and medicinal chemistry.

Structural Characteristics

The structural formula of this compound can be represented as follows:

C18H27N3O4\text{C}_{18}\text{H}_{27}\text{N}_3\text{O}_4

This compound features a 1,4-dioxaspiro framework, contributing to its three-dimensional conformation, and a tetrahydrofuran moiety, which may enhance its solubility and interaction with biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities:

  • Anti-inflammatory properties : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Analgesic effects : Evidence indicates that it may provide pain relief by interacting with pain signaling pathways.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as receptors or enzymes involved in inflammatory and pain pathways. The spirocyclic structure allows for unique binding interactions that could inhibit or modulate target activity effectively.

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various oxalamides, including this compound. It was found to significantly reduce pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent .

Study 2: Analgesic Efficacy

In a mouse model of acute pain (formalin test), the compound demonstrated significant antinociceptive activity compared to controls. The results suggested that the compound could serve as a novel analgesic agent with a favorable safety profile .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamideContains a p-tolyl groupExhibits different binding affinities
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(mesityloxalamide)Features mesityl groupsMay have steric hindrance affecting reactivity

The distinct combination of spirocyclic structure and oxalamide functionality in this compound contributes to its unique biological properties compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide?

Methodological Answer: The synthesis typically involves a two-step coupling strategy:

Spirocyclic Amine Preparation : The 1,4-dioxaspiro[4.5]decane-2-methanamine moiety can be synthesized via cyclization of diols or ketones with ethylene glycol derivatives under acidic conditions, followed by reductive amination .

Oxalamide Coupling : React the spirocyclic amine with oxalyl chloride or activated oxalate esters, followed by coupling with (tetrahydrofuran-2-yl)methylamine. Use anhydrous dioxane or THF as solvents, and monitor reaction progress via TLC or LC-MS .

Q. Key Considerations :

  • Use oxalyl chloride (8 mmol) to activate the oxalamide intermediate .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the structure of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • 1H/13C-NMR : Identify protons and carbons in the spirocyclic and tetrahydrofuran moieties. For example, δ3.82 (s, CH3 in methoxy groups) and δ111.6–171.5 ppm (carbonyl and sp³ carbons) .
  • FTIR : Confirm carbonyl stretches (ν ~1679 cm⁻¹) and N–H bonds (ν ~3317 cm⁻¹) .
  • X-ray Crystallography : Resolve conformational details (e.g., chair vs. boat conformations in the spiro ring) using single-crystal data (R factor < 0.05) .

Q. Table 1: Representative NMR Data

Proton/CarbonChemical Shift (δ, ppm)Assignment
CH3 (OCH3)3.82 (s)Methoxy
C=O170.9, 171.5Oxalamide
Spiro C-O56.1Ether

Q. What are the solubility and stability considerations for this compound?

Methodological Answer:

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and moderately in THF. Test solubility gradients using UV-Vis spectroscopy .
  • Stability :
    • Avoid prolonged exposure to moisture (hydrolysis risk for oxalamide).
    • Store under inert gas (N2/Ar) at –20°C .

Advanced Research Questions

Q. How does the spirocyclic structure influence conformational dynamics and reactivity?

Methodological Answer:

  • Conformational Analysis : Use molecular dynamics (MD) simulations (AMBER/GAUSSIAN) to model ring puckering and steric effects. Compare with X-ray data (e.g., 1,4-dioxaspiro[4.5]decane derivatives show chair-chair conformations) .
  • Reactivity Impact : The rigid spiro scaffold may restrict rotational freedom, affecting nucleophilic substitution rates. Test via kinetic studies (e.g., SN2 reactions with alkyl halides) .

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

  • Case Study : If DFT-predicted NMR shifts deviate from experimental values (e.g., δC=O discrepancy >5 ppm):
    • Re-optimize geometry with solvent models (PCM for DMSO).
    • Check for tautomerism or dynamic effects (e.g., spiro ring flipping) using variable-temperature NMR .
  • Validation : Cross-reference with X-ray structures to confirm bond lengths/angles .

Q. What strategies optimize coupling reaction yields while minimizing side products?

Methodological Answer:

  • Catalyst Screening : Test coupling agents (HATU, EDCI) and bases (DIPEA, pyridine) in anhydrous THF .
  • Byproduct Mitigation :
    • Use scavengers (e.g., polymer-bound isocyanate) to trap excess amines .
    • Monitor reaction kinetics via inline IR to detect intermediate overactivation .

Q. Table 2: Reaction Optimization Parameters

ConditionYield (%)Side Products
EDCI/DIPEA, THF73<5%
HATU/Pyridine, DMF6810% (hydrolysis)

Q. How to evaluate biological interactions of this compound using computational tools?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., enzymes with hydrophobic pockets). Focus on the tetrahydrofuran moiety’s H-bonding potential .
  • MD Simulations : Simulate binding stability (10 ns trajectories) and calculate binding free energy (MM-PBSA) .

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